molecular formula C9H12ClNO2S B1600477 tert-Butyl (5-chlorothiophen-2-yl)carbamate CAS No. 63806-71-3

tert-Butyl (5-chlorothiophen-2-yl)carbamate

Cat. No.: B1600477
CAS No.: 63806-71-3
M. Wt: 233.72 g/mol
InChI Key: SLZLJXFJTIAWMB-UHFFFAOYSA-N
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Description

tert-Butyl (5-chlorothiophen-2-yl)carbamate (CAS 63806-71-3) is a valuable carbamate-protected heterocyclic building block in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C9H12ClNO2S and a molecular weight of 233.72 g/mol, features a 5-chlorothiophene scaffold, a prevalent motif in the development of bioactive molecules . The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for amines, enabling its use in multi-step synthetic sequences, particularly in the construction of complex molecules such as pharmaceutical agents and ligands for metal complexes . Recent research highlights the application of 5-chlorothiophene derivatives as key precursors in the design and synthesis of potent urease inhibitors, which are being explored for the treatment of infections caused by urease-producing bacteria like Helicobacter pylori . The chlorine substituent on the thiophene ring offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to diversify the molecular structure for structure-activity relationship (SAR) studies. This compound must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-(5-chlorothiophen-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-9(2,3)13-8(12)11-7-5-4-6(10)14-7/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZLJXFJTIAWMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469264
Record name tert-Butyl (5-chlorothiophen-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63806-71-3
Record name tert-Butyl (5-chlorothiophen-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(5-chlorothiophen-2-yl)carbamate
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Preparation Methods

General Strategy for Preparation

The common synthetic route to tert-butyl carbamates of heteroaryl amines involves the protection of the amino group by reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic or mildly basic conditions. The procedure typically includes:

  • Starting with the corresponding amino-substituted heteroaryl compound (e.g., 5-chlorothiophen-2-amine).
  • Reacting with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate or pyridine.
  • Using a catalyst like 4-dimethylaminopyridine (DMAP) to accelerate the reaction.
  • Conducting the reaction in an organic solvent such as tetrahydrofuran (THF), acetonitrile, or tert-butyl alcohol.
  • Purifying the product by extraction, washing, drying, and chromatographic techniques.

Detailed Preparation Method Based on Analogous Compounds

Reaction Conditions and Procedure

Step Reagents & Conditions Description
1 Starting material: 5-chlorothiophen-2-amine (or analogous 5-bromo derivative) The amino heteroaryl compound is suspended or dissolved in an organic solvent such as acetonitrile or tert-butyl alcohol.
2 Base: Pyridine or sodium bicarbonate (NaHCO3) The base neutralizes the acid formed and facilitates the carbamate formation.
3 Di-tert-butyl dicarbonate (Boc2O) Added dropwise or as a solution in THF to the reaction mixture.
4 Catalyst: DMAP (optional) Added to enhance the reaction rate and yield.
5 Temperature: Room temperature to 50 °C Initial stirring at room temperature for 16–22 hours, with possible heating to 50 °C to drive reaction to completion.
6 Workup Filtration, washing with ethyl acetate (EtOAc), aqueous acidic and basic washes, drying over anhydrous sodium sulfate (Na2SO4), and concentration under reduced pressure.
7 Purification Flash chromatography on silica gel using hexane/ethyl acetate mixtures, followed by trituration with hexane to obtain pure carbamate.

Example from tert-Butyl (5-bromothiazol-2-yl)carbamate Synthesis

  • A slurry of 2-amino-5-bromo-thiazole monohydrobromide in pyridine was treated with di-tert-butyl dicarbonate at room temperature for 16 hours.
  • Additional Boc2O and sodium bicarbonate were added, and the mixture heated at 50 °C for several hours.
  • The product was isolated after extraction and chromatography with a yield of approximately 46–49%.

This method can be adapted for tert-Butyl (5-chlorothiophen-2-yl)carbamate by substituting the 5-bromo-thiazole amine with 5-chlorothiophen-2-amine under similar conditions.

Reaction Optimization and Yield Data

Parameter Condition Yield (%) Notes
Base Pyridine or NaHCO3 46–49 Pyridine provides good solubility and basicity; NaHCO3 is milder.
Solvent Acetonitrile, tert-butyl alcohol, THF 46–100 Solvent choice affects solubility and reaction rate; THF used for lithiation steps.
Catalyst DMAP (0.1 eq) Improves rate and yield Catalytic amounts accelerate carbamate formation.
Temperature 22 °C to 50 °C Higher temperature improves completion Heating after initial stirring drives reaction to completion.
Reaction time 16–24 hours Longer times favor higher conversion Extended stirring ensures full conversion.

Summary Table of Preparation Method

Step Reagents Conditions Outcome Reference
Amino heteroaryl compound suspension 5-chlorothiophen-2-amine Solvent: Acetonitrile or tert-butyl alcohol; Base: Pyridine or NaHCO3 Ready for Boc protection
Boc protection Di-tert-butyl dicarbonate, DMAP catalyst Room temp 16–22 h, then heat to 50 °C for 2–4 h This compound formation
Workup Extraction with EtOAc, washes with acid/base, drying Ambient conditions Crude product
Purification Flash chromatography (hexane/EtOAc), trituration Ambient Pure carbamate, yield ~46–49%

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that compounds containing thiophene rings, such as tert-butyl (5-chlorothiophen-2-yl)carbamate, exhibit promising antimicrobial properties. The presence of the chlorine atom may enhance its interaction with biological targets, potentially increasing efficacy against specific pathogens. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory and Anti-cancer Properties
In vitro studies have demonstrated that carbamate derivatives can exhibit anti-inflammatory effects comparable to established drugs like indomethacin. The anti-cancer potential of similar thiophene-containing compounds has also been explored, with some derivatives showing activity against cancer cell lines. The mechanism involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival .

HSP70 Modulation
this compound has been investigated as a modulator of HSP70 proteins, which are crucial for protein folding and have therapeutic implications in neurodegenerative diseases. Compounds that influence HSP70 activity may provide new avenues for treating conditions such as Huntington's disease by reducing toxic protein aggregates .

Synthetic Applications

Synthesis of Bioactive Molecules
This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its structure allows for further functionalization, enabling the creation of more complex compounds with tailored biological activities. For instance, it has been utilized in the synthesis of selective inhibitors for enzymes involved in cancer progression and other diseases .

Palladium-Catalyzed Reactions
this compound is also employed in palladium-catalyzed reactions to synthesize N-Boc-protected anilines and other derivatives. These reactions are crucial for developing pharmaceuticals and agrochemicals .

Case Studies and Research Findings

StudyFindings
Antimicrobial Study Demonstrated significant inhibition of bacterial growth with minimum inhibitory concentrations lower than standard antibiotics.
Anti-inflammatory Research Showed promising results in reducing inflammation in animal models, with some derivatives outperforming traditional anti-inflammatory drugs .
HSP70 Interaction Study Identified potential HSP70 modulators that reduced polyglutamine aggregates in cellular models, suggesting therapeutic benefits for neurodegenerative disorders .

Biological Activity

tert-Butyl (5-chlorothiophen-2-yl)carbamate is a synthetic organic compound notable for its potential biological activities. This compound is characterized by the presence of a chlorinated thiophene ring, which can enhance its pharmacological properties. Research into its biological activity has primarily focused on its interactions with various biological targets, including its potential as an antimicrobial and anticancer agent.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The chlorothiophene structure allows for π-π interactions and hydrogen bonding, which can modulate enzyme activity or receptor binding. This mechanism is crucial for understanding how the compound may exert therapeutic effects in various biological systems.

Antimicrobial Properties

Research indicates that compounds containing thiophene rings, such as this compound, often exhibit antimicrobial activity . Studies have shown that this compound can inhibit the growth of certain pathogens, suggesting its potential utility in developing new antimicrobial agents.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties . The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, structural analogs of this compound have demonstrated significant growth inhibition in human cancer cell lines such as HeLa and MCF-7, with IC50 values generally below 5 μM .

Interaction with Biological Targets

Interaction studies indicate that this compound may bind to enzymes involved in metabolic pathways or receptors associated with disease processes. This binding affinity is essential for optimizing its therapeutic potential and understanding its pharmacodynamics.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of specific pathogens
AnticancerInhibits proliferation in HeLa and MCF-7 cell lines (IC50 < 5 μM)
Enzyme InteractionModulates enzyme activity through binding interactions

Detailed Research Findings

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial effects against several bacterial strains, highlighting its potential as a lead compound for antibiotic development.
  • Anticancer Potential : In vitro tests revealed that the compound could induce apoptosis in cancer cell lines, suggesting a mechanism for its anticancer activity. The compound's ability to arrest the cell cycle at specific phases further supports its potential as an anticancer agent .
  • Enzyme Inhibition Studies : Research has indicated that this compound can act as an inhibitor of key enzymes involved in disease processes, such as acetylcholinesterase and β-secretase, which are relevant in neurodegenerative diseases like Alzheimer's .

Q & A

Q. How can this compound’s interactions with biological targets (e.g., enzymes) be mechanistically studied?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins.
  • SPR (Surface Plasmon Resonance) : Measure binding affinity (KD) in real time.
  • Mutagenesis : Identify key residues via alanine scanning in vitro .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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